17-Methyl-estra-3,5-diene-3,17-diol diacetate
CAS No.: 95564-05-9
Cat. No.: VC0030027
Molecular Formula: C₂₃H₃₂O₄
Molecular Weight: 372.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95564-05-9 |
|---|---|
| Molecular Formula | C₂₃H₃₂O₄ |
| Molecular Weight | 372.5 |
| IUPAC Name | [(8R,9S,10R,13S,14S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
| Standard InChI | InChI=1S/C23H32O4/c1-14(24)26-17-6-8-18-16(13-17)5-7-20-19(18)9-11-22(3)21(20)10-12-23(22,4)27-15(2)25/h5,13,18-21H,6-12H2,1-4H3/t18-,19+,20+,21-,22-,23?/m0/s1 |
| SMILES | CC(=O)OC1=CC2=CCC3C(C2CC1)CCC4(C3CCC4(C)OC(=O)C)C |
Introduction
Chemical Identity and Structure
Molecular Formula and Weight
The molecular formula of 17-Methyl-estra-3,5-diene-3,17-diol diacetate is , with a molecular weight of 372.5 g/mol . This formula indicates the presence of 23 carbon atoms, 32 hydrogen atoms, and four oxygen atoms within the molecule. The compound is classified as a diacetate due to the presence of two acetyl functional groups attached to the core steroid structure.
IUPAC Name and Structural Representation
The IUPAC name for this compound is [(8R,9S,10R,13S,14S)-17-acetyloxy-13,17-dimethyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate . Its chemical structure consists of a cyclopenta[a]phenanthrene backbone typical of steroids. The stereochemistry is defined by multiple chiral centers at positions 8, 9, 10, 13, 14, and 17.
A simplified SMILES representation is: CC(=O)OC1=CC2=CC[C@@H]3[C@@H]([C@H]2CC1)CC[C@]4([C@H]3CCC4(C)OC(=O)C)C . This notation captures the spatial arrangement and connectivity of atoms within the molecule.
CAS Registry Number
The compound is registered under CAS number 95564-05-9, which uniquely identifies it in chemical databases for research and industrial applications .
Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 372.5 g/mol | |
| CAS Number | 95564-05-9 | |
| LogP | ~4.54770 | |
| Exact Mass | 372.21400 |
Synthesis Pathways
General Synthetic Approach
The synthesis of 17-Methyl-estra-3,5-diene-3,17-diol diacetate typically involves acetylation reactions applied to estrane derivatives. Acetylation introduces acetyl groups (-COCH₃) at specific hydroxyl positions on the steroid framework to produce the diacetate form.
Starting Materials
Estrane derivatives serve as precursors in the synthesis process . These compounds are modified through selective functionalization techniques that target specific hydroxyl groups at positions C(3) and C(17). Common reagents include acetic anhydride or acetyl chloride in the presence of catalysts such as pyridine.
Reaction Mechanisms
The acetylation mechanism involves nucleophilic attack by hydroxyl groups on acetic anhydride or acetyl chloride molecules. This reaction proceeds under mild conditions and results in the formation of ester bonds at the targeted sites.
Table: Synthesis Overview
| Step | Description | Reagents Used |
|---|---|---|
| Precursor Preparation | Isolation/modification of estrane derivatives | Estrane derivatives |
| Acetylation | Introduction of acetyl groups | Acetic anhydride/pyridine |
Applications in Research
Pharmaceutical Intermediates
One prominent application of this compound lies in its use as an intermediate for synthesizing other steroid derivatives with potential pharmaceutical utility. These derivatives often exhibit biological activities such as hormone receptor modulation or anti-inflammatory effects.
Biological Studies
Steroid derivatives synthesized using this compound are frequently studied for their interactions with hormone receptors and their roles in metabolic pathways. Such research aims to uncover therapeutic uses for steroid-based drugs in treating hormonal disorders or cancers.
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Intermediate for steroid-based drugs |
| Biological Research | Study of receptor interactions/metabolism |
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